5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole
Description
This tetrazole derivative features a 2-chloro-6-fluorophenyl group linked via an ethyl chain to the 1H-1,2,3,4-tetrazole ring. The ortho-substituted halogenated aromatic system (Cl and F) and ethyl spacer distinguish it from simpler tetrazole derivatives. Such structural motifs are often explored for their electronic and steric effects, which influence physicochemical properties (e.g., solubility, acidity) and biological interactions (e.g., enzyme binding) .
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(2-chloro-6-fluorophenyl)ethyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-5-9-12-14-15-13-9/h1-3H,4-5H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASXWOUSLCVRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC2=NNN=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 2-(2-chloro-6-fluorophenyl)ethylamine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing tetrazole rings. The mechanism of action often involves the modulation of specific biochemical pathways through enzyme inhibition or receptor binding.
- Mechanism of Action : The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various biological targets. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
-
Case Studies :
- A study demonstrated that tetrazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and NIH/3T3 (mouse embryoblast) cells. The compound showed promising selectivity with IC₅₀ values indicating effective concentrations required to inhibit cell growth .
- Another investigation into structurally similar compounds revealed that modifications in the phenyl ring could enhance anticancer activity, suggesting that 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole may also exhibit similar properties .
Antimicrobial Properties
The presence of halogen atoms in this compound has been linked to enhanced antimicrobial activity.
- Antifungal Activity : Research indicates that tetrazole derivatives can exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus. The structural characteristics of tetrazoles allow them to interfere with fungal cell wall synthesis or function as enzyme inhibitors .
-
Case Studies :
- In vitro studies have shown that certain tetrazole compounds possess significant antifungal activity with minimal inhibitory concentrations (MICs) comparable to established antifungal agents .
- The incorporation of halogen substituents has been shown to increase the efficacy of these compounds against resistant strains of fungi .
Mechanism of Action
The mechanism of action of 5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrazole Derivatives
The following table summarizes key analogs and their properties:
Structural and Functional Analysis
Ethyl vs. Methyl Linkers
The ethyl spacer in the target compound likely enhances lipophilicity compared to the methyl-linked discontinued analog (CAS 882517-93-3) . Increased chain length may improve membrane permeability but reduce aqueous solubility. The discontinued methyl variant’s poor pharmacokinetic profile (e.g., rapid metabolism) may have driven the development of ethyl analogs.
Halogen Substituent Effects
- Ortho-Chloro/Fluoro vs. Meta-Substitution : The target’s ortho-Cl/F arrangement creates steric hindrance and electron-withdrawing effects, stabilizing the tetrazole ring (pKa ~4–5) compared to meta-substituted analogs like 4b (melting point 95–96°C) .
- Fluoro vs.
Sulfur-Containing Analogs
The sulfanyl-containing derivative () introduces a polarizable sulfur atom, which could participate in disulfide bonds or metal coordination, diverging from the ethyl-linked target’s hydrophobic interactions. The methyl group on the tetrazole nitrogen in this analog may alter ring acidity and metabolic stability .
Research Findings and Implications
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogs with ethyl groups (e.g., 1-(2-methylphenyl)-1H-tetrazole, 153–155°C ) suggest higher thermal stability due to increased molecular symmetry.
- Acidity: The ortho-Cl/F substituents likely lower the tetrazole’s pKa compared to non-halogenated analogs, enhancing its ability to act as a bioisostere for carboxylic acids in drug design.
Biological Activity
5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈ClFN₄ |
| Molecular Weight | 226.64 g/mol |
| IUPAC Name | 5-[2-(2-chloro-6-fluorophenyl)ethyl]-2H-tetrazole |
| CAS Number | 1225762-06-0 |
| PubChem CID | 82081007 |
Biological Activity Overview
Research indicates that tetrazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in the tetrazole family have shown significant antibacterial and antifungal properties. For instance, a study demonstrated that various tetrazole derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Effects : Some tetrazole derivatives possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Anticancer Potential : The compound's structural features allow it to interact with specific molecular targets involved in cancer progression. Research has indicated that certain tetrazoles can inhibit tumor growth in vitro and in vivo models .
The mechanism of action for this compound is thought to involve:
- Bioisosteric Replacement : The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors similarly.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors or other signaling pathways that regulate inflammation and pain perception .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A recent study evaluated a series of tetrazole compounds for their antimicrobial efficacy using the disc diffusion method. Results showed that some derivatives displayed zones of inhibition comparable to standard antibiotics like ciprofloxacin .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that certain tetrazole derivatives exhibited cytotoxic effects with IC₅₀ values lower than those of established chemotherapeutics. This suggests potential for further development as anticancer agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound based on available research:
| Biological Activity | Evidence/Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Anticancer | Cytotoxic effects on cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: A heterogeneously catalyzed protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C for 1 hour is recommended. Key parameters to optimize include:
- Catalyst loading : 10 wt% to balance reactivity and purification.
- Temperature control : Maintain 70–80°C to avoid side reactions.
- Purification : Monitor reaction progress via TLC; isolate the product via ice-water quenching, followed by recrystallization in aqueous acetic acid .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should data interpretation address ambiguities?
Methodological Answer: Use IR spectroscopy to identify the tetrazole ring (C=N stretch at 1600–1650 cm⁻¹) and ¹H NMR to resolve aromatic protons (δ 7.2–8.0 ppm) and ethylenic protons (δ 3.5–4.5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Ambiguities in splitting patterns (e.g., overlapping signals) require computational simulations (DFT-based NMR prediction) .
Q. How can researchers assess purity, and what separation technologies are effective for isolating intermediates?
Methodological Answer: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) for intermediate isolation. For final purity assessment:
- HPLC : Use a C18 column with acetonitrile/water mobile phase.
- Melting point analysis : Compare observed values with literature ranges (±2°C tolerance). Advanced separation methods like membrane filtration (e.g., nanofiltration for PEG removal) can enhance yield .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under catalytic or pH-varying conditions be resolved?
Methodological Answer: Apply factorial design to isolate variables (e.g., pH, temperature, solvent polarity). For example:
- 2³ factorial design : Vary pH (4–10), temperature (25–80°C), and solvent (aqueous vs. organic).
- Response surface methodology (RSM) : Model degradation kinetics to identify critical thresholds. Cross-reference stability data with computational models (e.g., molecular dynamics simulations of hydrolysis pathways) .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this tetrazole derivative?
Methodological Answer: Align SAR investigations with molecular orbital theory (e.g., HOMO-LUMO gaps to predict electrophilic reactivity) and quantitative structure-activity relationship (QSAR) models. For example:
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction scalability or predict byproduct formation?
Methodological Answer: Integrate AI-based process control with finite element analysis (FEA) in COMSOL to:
Q. What strategies address ethical and methodological challenges in integrating heterogeneous data (e.g., spectroscopic, computational, and bioassay results)?
Methodological Answer: Adopt multi-modal data fusion frameworks:
- Ethical consent protocols : Ensure transparency in data linkage (e.g., anonymized spectral libraries).
- Statistical harmonization : Use principal component analysis (PCA) to reconcile scale differences between spectroscopic (continuous) and bioassay (categorical) data.
- Uncertainty quantification : Apply Bayesian meta-analysis to resolve conflicting bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
